Anemonin

描述

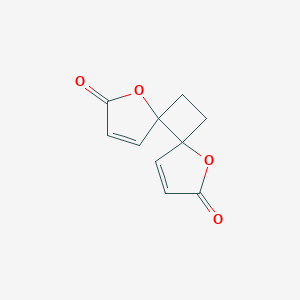

Anemonin is a tri-spirocyclic dibutenolide natural product found in members of the buttercup family (Ranunculaceae) such as Ranunculus bulbosus, Ranunculus ficaria, Ranunculus sardous, Ranunculus sceleratus, and Clematis hirsutissima . Originally isolated in 1792 by M. Heyer, it is the dimerization product of the toxin protothis compound . This compound is known for its unique biological properties, which give it pharmaceutical potential as an anti-inflammatory and cosmetic agent .

准备方法

Anemonin can be prepared from various species of the Ranunculaceae family. The preparation involves the enzymatic cleavage of ranunculin to produce protothis compound, which then dimerizes to form this compound . The optimal extraction conditions for this compound from Pulsatilla chinensis include using methanol with a volume fraction of 87%, an extraction time of 2 hours, and a solid-liquid ratio of 20 (V: m) . The purity of this compound can reach up to 99% with a yield rate of 0.72 per thousand .

化学反应分析

Anemonin undergoes various chemical reactions, including photochemical dimerization. The formation of this compound from protothis compound is most likely a photochemical process, with a 75% yield when exposed to radiation from a mercury lamp . The compound is also involved in oxidation and reduction reactions, which are essential for its biological activity .

科学研究应用

Anti-inflammatory Properties

Anemonin has demonstrated significant anti-inflammatory effects in various studies. One notable research highlighted its ability to alleviate symptoms of acute ulcerative colitis (UC) in mouse models. The study found that this compound reduced the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, which are critical mediators in inflammatory responses.

Key Findings:

- This compound improved body weight loss and shortened colon length in DSS-induced UC mice.

- It inhibited the expression of inflammatory cytokines in colon tissues and HT-29 cells treated with lipopolysaccharides (LPS) .

- The mechanism involves targeting protein kinase C theta (PKC-θ), which plays a role in inflammatory signaling pathways.

Antileishmanial and Antischistosomal Activities

Research has indicated that this compound exhibits potent antileishmanial and antischistosomal activities. In vitro studies have shown its effectiveness against Leishmania species and Schistosoma mansoni.

In Vitro Results:

- This compound displayed IC50 values of 1.33 nM against promastigotes of Leishmania aethiopica and 1.58 nM against Leishmania donovani .

- It also showed moderate activity against adult Schistosoma mansoni, with 49% activity at a concentration of 10 µM .

These findings suggest that this compound could serve as a template for developing new treatments for these parasitic infections.

Therapeutic Effects in Sepsis-Induced Acute Lung Injury

This compound has been investigated for its protective effects against sepsis-induced acute lung injury (ALI). In a mouse model, it was shown to reduce mortality rates associated with LPS-induced sepsis and improve overall lung function.

Study Highlights:

- This compound significantly decreased LPS-induced mortality rates.

- It improved clinical outcomes in sepsis models by mitigating lung inflammation .

Summary of Applications

The following table summarizes the applications of this compound based on recent research findings:

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduces IL-1β, TNF-α, IL-6 in UC models |

| Antileishmanial | Direct cytotoxic effects on Leishmania | IC50 values: 1.33 nM (promastigotes) |

| Antischistosomal | Moderate activity against Schistosoma | 49% activity at 10 µM |

| Sepsis-induced ALI | Reduction of LPS-induced inflammation | Decreased mortality rates in sepsis models |

作用机制

Anemonin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the expression of osteoclast master transcriptor NFATc1 and its upstream transcriptor c-Fos by decreasing NF-κB and ERK1/2 signaling . In the treatment of ulcerative colitis, this compound targets protein kinase C-θ, inhibiting its translation and thereby reducing inflammation .

相似化合物的比较

Anemonin is unique due to its tri-spirocyclic dibutenolide structure. Similar compounds include protothis compound and ranunculin, which are also found in the Ranunculaceae family . Protothis compound is the monomeric form that dimerizes to form this compound, while ranunculin is the glycoside precursor . This compound’s distinct structure and biological activity set it apart from these related compounds.

生物活性

Anemonin is a bioactive compound predominantly found in various species of the Ranunculaceae family, particularly in plants like Anemone nemorosa. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-tumor, antibacterial, and neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound is formed from the hydrolysis of ranunculin, which converts into protothis compound before cyclodimerization leads to the formation of this compound. Its molecular structure allows it to interact with various biological targets, influencing several signaling pathways associated with inflammation and cell survival.

Key Mechanisms

- Inhibition of Cytokine Production : this compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various models of inflammation .

- Impact on Nitric Oxide Synthesis : It inhibits nitric oxide production in endothelial cells, contributing to its anti-inflammatory properties .

- Neuroprotective Effects : this compound demonstrates the ability to penetrate the blood-brain barrier and exert antioxidant effects, making it a candidate for treating neurodegenerative conditions .

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Anti-inflammatory Effects in Ulcerative Colitis

A study investigated the effects of this compound on DSS-induced colitis in mice. Results indicated that this compound treatment led to:

- Improved body weight maintenance during disease progression.

- Reduced colon length , indicating less severe inflammation.

- Lowered DAI scores , reflecting decreased disease activity .

Histological analysis showed significant attenuation of tissue damage and inflammatory cell infiltration in colon tissues treated with this compound compared to control groups.

2. Neuroprotective Activity

In a rat model of cerebral ischemia, administration of this compound resulted in:

- Significant reduction in neuronal apoptosis .

- Improved behavioral outcomes post-injury.

These findings suggest that this compound may have potential therapeutic applications for neurodegenerative diseases due to its ability to mitigate oxidative stress and promote neuronal survival .

Pharmacological Implications

The pharmacological profile of this compound suggests a multifaceted approach to treating various conditions:

- Arthritis : Its anti-inflammatory properties may benefit patients with inflammatory joint diseases.

- Cerebral Ischemia : Neuroprotective effects indicate potential use in stroke management.

- Cancer Therapy : The compound's cytotoxicity against cancer cells presents a promising avenue for further research into its use as an adjunct therapy in oncology .

属性

IUPAC Name |

4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUQTCXCAFSSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871710 | |

| Record name | 1,7-Dioxadispiro[4.0.4~6~.2~5~]dodeca-3,9-diene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90921-11-2 | |

| Record name | 1,7-Dioxadispiro(4.0.4.2)dodeca-3,9-diene-2,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090921112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anemonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of anemonin?

A1: this compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. [, ]

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, the structure of this compound has been elucidated using various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, 1H-1H COSY, HMQC, and HMBC. [, , , ]

Q3: How does this compound exert its anti-inflammatory effects?

A3: Research suggests that this compound inhibits the activation of the IL-1β/NF-κB pathway, a key signaling pathway involved in inflammation. [] It also modulates the expression of various pro-inflammatory cytokines, including TNF-α, IL-6, IL-8, and IL-1β. [, , , ]

Q4: Does this compound have any effects on osteoclastogenesis?

A4: Yes, studies have shown that this compound can suppress RANKL-induced osteoclastogenesis, the process of bone resorption by osteoclasts. It does so by downregulating the expression of NFATc1, a master transcription factor for osteoclast differentiation, and its upstream regulator c-Fos. []

Q5: What is the role of the AMPK/Sirt-1 pathway in the protective effects of this compound against acute kidney injury?

A5: this compound has been shown to activate the AMPK/Sirt-1 signaling pathway, which contributes to its protective effects against sepsis-induced acute kidney injury. This pathway helps mitigate inflammation, oxidative stress, and cell apoptosis. []

Q6: What is the mechanism behind this compound's effect on intestinal mucosa repair?

A6: this compound appears to promote intestinal mucosa repair by increasing the expression of proliferating cell nuclear antigen (PCNA) and transforming growth factor alpha (TGFα), factors involved in cell growth and tissue repair. []

Q7: What are the potential therapeutic applications of this compound?

A7: this compound has shown potential in various preclinical studies for treating conditions like:

- Osteoarthritis: By inhibiting cartilage degeneration and inflammation. []

- Acute kidney injury: By reducing inflammation, oxidative stress, and cell death. []

- Inflammatory bowel disease: By promoting intestinal mucosa repair and reducing inflammation. [, ]

- Malaria: Exhibiting anti-malarial activity against Plasmodium berghei in mice. []

Q8: Can this compound be used to treat cancer?

A8: Research on the anticancer potential of this compound is ongoing. While some studies suggest it might have cytotoxic effects on cancer cell lines, more research is needed to confirm its efficacy and safety in treating cancer. []

Q9: What are the challenges in formulating this compound for therapeutic use?

A9: One of the challenges in formulating this compound is its limited solubility in water, which can affect its bioavailability. [, ] Researchers are exploring different strategies like using ethanol-water vehicles, permeation enhancers like Azone and laurocapram, and incorporating it into gels and patches to improve its solubility and transdermal delivery. [, , ]

Q10: What is known about the stability of this compound?

A10: this compound can be unstable under certain conditions. Protothis compound, a precursor of this compound, readily dimerizes to form this compound. [] Further research is needed to fully understand its stability profile and develop optimal storage and formulation strategies to ensure its long-term efficacy.

Q11: Are there any safety concerns associated with this compound?

A11: While this compound is generally considered safe at therapeutic doses, its precursor protothis compound is toxic and can cause skin and mucosal irritation. [] More research is needed to thoroughly evaluate the long-term safety profile of this compound in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。